molecular formula C25H18ClFN2O2S B11427420 3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11427420
M. Wt: 464.9 g/mol
InChI Key: CVBYCDWCAMYUPG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule with a complex structure. Its systematic name reflects its substituents and fused ring system. Let’s break it down:

    3-(3-chloro-4-fluorophenyl): This part consists of a phenyl ring with chlorine and fluorine substituents.

    1-(2,5-dimethylbenzyl): Here, we have a benzyl group attached to the phenyl ring at position 1, with two methyl groups on the benzene ring.

    [1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: The core structure is a fused ring system containing a benzothiophene and a pyrimidine ring. The numbering indicates the positions of the various substituents.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves cyclization reactions. For example:

    Heterocyclization: A key step is the cyclization of appropriate precursors to form the benzothieno[3,2-d]pyrimidine core. This can be achieved through intramolecular reactions.

    Substitution Reactions: The chloro and fluorophenyl groups are introduced via substitution reactions using appropriate reagents.

    Alkylation: The benzyl group can be added using alkylation methods.

Industrial Production:: Industrial-scale production typically involves efficient and scalable processes. These may include continuous flow chemistry or batch reactions. Optimization focuses on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify functional groups or reduce the heterocyclic core.

    Substitution: Substituents can be replaced by other groups.

    Ring Closure: Intramolecular cyclizations play a crucial role in its synthesis.

Common Reagents::

    Halogenating Agents: Chlorine and fluorine substituents are introduced using halogenating agents.

    Reducing Agents: For reduction reactions.

    Base Catalysts: Used in cyclization steps.

Major Products:: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.

    Materials Science: Its unique structure could lead to novel materials.

    Organic Electronics: Potential use in organic semiconductors.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

: Example reference. : Another reference.

Properties

Molecular Formula

C25H18ClFN2O2S

Molecular Weight

464.9 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H18ClFN2O2S/c1-14-7-8-15(2)16(11-14)13-28-22-18-5-3-4-6-21(18)32-23(22)24(30)29(25(28)31)17-9-10-20(27)19(26)12-17/h3-12H,13H2,1-2H3

InChI Key

CVBYCDWCAMYUPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53

Origin of Product

United States

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